

"analytical techniques for Rivulobirin B quantification (HPLC, LC-MS)"

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Compound of Interest

Compound Name: Rivulobirin B

Cat. No.: B562184

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An important clarification regarding the topic: Initial searches for "**Rivulobirin B**" did not yield any relevant results, suggesting a possible misspelling. However, extensive data was found for "Rivaroxaban," a widely used anticoagulant. Given the context of the request for detailed analytical techniques for drug quantification, this document will proceed under the assumption that the intended topic is Rivaroxaban.

Application Notes & Protocols for Rivaroxaban Quantification

These application notes provide detailed methodologies for the quantitative analysis of Rivaroxaban in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of Rivaroxaban using High-Performance Liquid Chromatography (HPLC)

Application Note:

This section outlines a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Rivaroxaban. This method is suitable for routine quality control analysis of both raw materials and finished drug

products. The described method is robust, precise, and capable of separating Rivaroxaban from its degradation products.[1][2][3][4]

Data Presentation: HPLC Method Parameters

Parameter	Method 1	Method 2	Method 3
Column	ACE-Ciano (250 mm x 4.6 mm, 5 µm)[5]	Chiralpak IC (250 x 4.6 mm, 5 µm)[1]	Thermo ODS Hypersil C18 (4.6 × 250 mm, 5 µm)[2]
Mobile Phase	0.1M Sodium Acetate and Methanol (60:40 v/v)[5]	A: Acetonitrile, Ethanol, n-butyl amine (95:5:0.5 v/v/v) B: Milli-Q water, Methanol, n-butyl amine (50:50:0.5 v/v/v)[1]	Monobasic potassium phosphate (pH 2.9) and Acetonitrile (70:30 v/v)[2]
Flow Rate	1.0 mL/min[5]	0.8 mL/min[1]	1.0 mL/min[2]
Detection	UV at 280 nm[6]	UV at 254 nm[1]	UV at 249 nm[2]
Linearity Range	1-120 µg/mL[5]	Not Specified	50-1000 ppm[2]
LOD	0.194 µg/mL[5]	Not Specified	0.3 ppm[2]
LOQ	0.648 µg/mL[5]	Not Specified	1 ppm[2]
Retention Time	Not Specified	Not Specified	~12 min[2]
Accuracy (% Recovery)	Within 100.10% and 100.40%[5]	90-110%[1]	Not Specified
Precision (%RSD)	< 1%[5]	< 10%[1]	< 2.0%[2]

Experimental Protocol: HPLC Quantification of Rivaroxaban

This protocol is based on a stability-indicating RP-HPLC method.[2][5]

1. Materials and Reagents:

- Rivaroxaban reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (Analytical grade)
- Orthophosphoric acid (for pH adjustment)
- Water (HPLC grade)
- Tablet dosage form of Rivaroxaban

2. Equipment:

- HPLC system with a UV detector (e.g., Waters Alliance HPLC system with a photodiode array detector)[5]
- Analytical balance
- Sonicator
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3. Chromatographic Conditions (based on Method 3):

- Column: Thermo ODS Hypersil C18 (4.6 \times 250 mm, 5 μm)[2]
- Mobile Phase: Prepare a solution of monobasic potassium phosphate and adjust the pH to 2.9 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 70:30 (v/v) ratio.[2]
- Flow Rate: 1.0 mL/min[2]

- Column Temperature: Ambient[2]

- Detection Wavelength: 249 nm[2]

- Injection Volume: 15 μ L[2]

4. Preparation of Standard Solutions:

- Stock Solution (1000 ppm): Accurately weigh 100 mg of Rivaroxaban reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a mixture of 75:25 v/v Acetonitrile:Water and make up to the volume.[2]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 50 to 1000 ppm to establish linearity.[2]

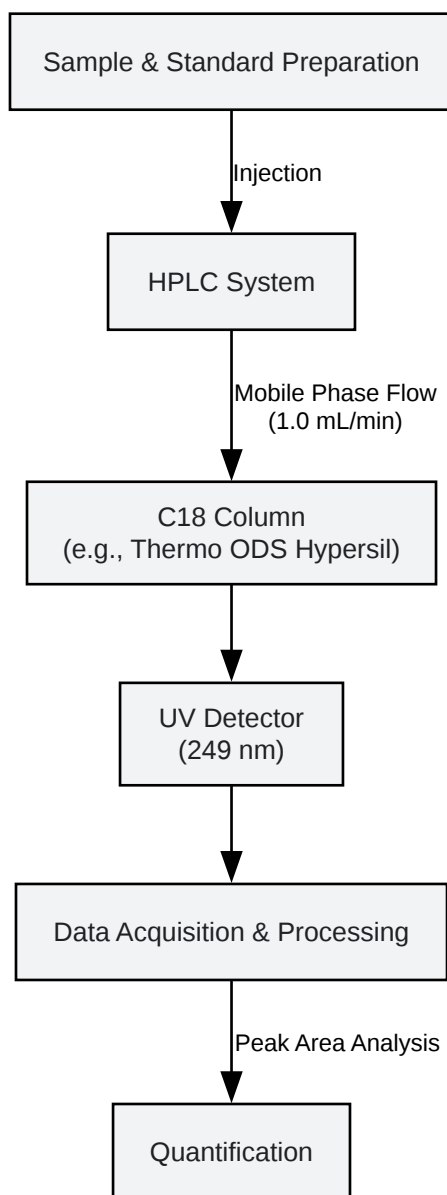
5. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Rivaroxaban and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of the diluent (75:25 v/v Acetonitrile:Water), sonicate for 15 minutes, and then dilute to the mark with the same diluent.
- Filter the solution through a 0.45 μ m syringe filter before injection.

6. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Record the peak areas and calculate the concentration of Rivaroxaban in the sample.

Experimental Workflow: HPLC Quantification



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Caption: Workflow for Rivaroxaban quantification by HPLC.

Quantification of Rivaroxaban using Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

This section details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rivaroxaban in biological matrices

such as human plasma and urine.[7] This method is particularly suitable for therapeutic drug monitoring and pharmacokinetic studies due to its high sensitivity and specificity.[7][8][9]

Data Presentation: LC-MS/MS Method Parameters

Parameter	Method for Plasma & Urine
LC System	Acquity UPLC[7]
Column	Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [7]
Mobile Phase	Gradient elution with A: 10 mmol/L ammonium acetate with 0.1% formic acid and B: 0.1% formic acid in acetonitrile[7]
Flow Rate	0.4 mL/min[7]
MS System	Triple quadrupole tandem mass spectrometer[7]
Ionization Mode	Electrospray Ionization (ESI), Positive[7]
Calibration Range (Plasma)	0.5-400 ng/mL[7]
Calibration Range (Urine)	10-10,000 ng/mL[7]
Sample Preparation	Protein precipitation[8][10] or Solid Phase Extraction[11]
Run Time	3 min[7]

Experimental Protocol: LC-MS/MS Quantification of Rivaroxaban in Human Plasma

This protocol is designed for the quantification of Rivaroxaban in human plasma for therapeutic drug monitoring.[7]

1. Materials and Reagents:

- Rivaroxaban reference standard
- Rivaroxaban-d4 (internal standard)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (blank)

2. Equipment:

- UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)[[7](#)]
- Analytical balance
- Centrifuge
- Vortex mixer
- Volumetric flasks and pipettes

3. Chromatographic and MS Conditions:

- Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)[[7](#)]
- Mobile Phase A: 10 mmol/L ammonium acetate containing 0.1% formic acid in water.[[7](#)]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[[7](#)]
- Flow Rate: 0.4 mL/min.[[7](#)]
- Gradient Program: A suitable gradient to ensure separation from matrix components.
- Ionization: ESI Positive.[[7](#)]
- MRM Transitions: Specific precursor-to-product ion transitions for Rivaroxaban and the internal standard should be monitored.

4. Preparation of Standard and QC Samples:

- Stock Solutions: Prepare stock solutions of Rivaroxaban and the internal standard (Rivaroxaban-d4) in a suitable solvent (e.g., methanol).
- Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with appropriate volumes of the Rivaroxaban stock solution to prepare calibration standards (e.g., 0.5, 1, 5, 20, 100, 200, 400 ng/mL) and QC samples at low, medium, and high concentrations.

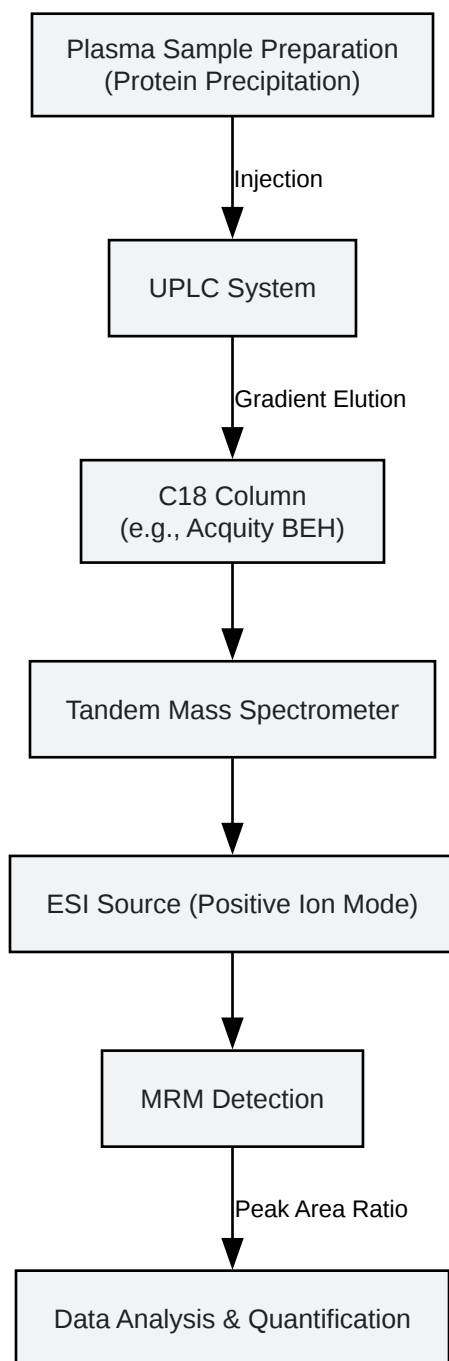
5. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (or standard/QC), add 20 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for injection.

6. Analysis:

- Inject the prepared samples into the LC-MS/MS system.
- Quantify Rivaroxaban by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow: LC-MS/MS Quantification



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Caption: Workflow for Rivaroxaban quantification by LC-MS/MS.

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